Chromium selenide

Descripción general

Descripción

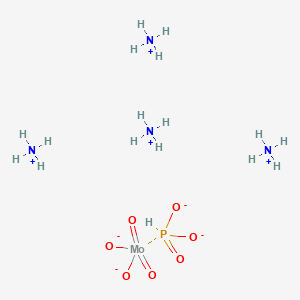

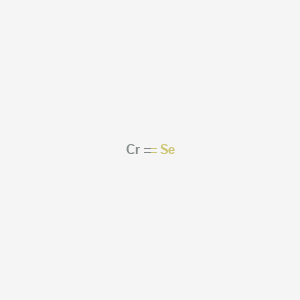

Chromium (II) selenide is an inorganic compound with the chemical formula CrSe . It crystalizes in a hexagonal structure with space group P6 3 /mmc . It is one of many related Chromium-Selenium phases, including Cr 7 Se 8, Cr 3 Se 4, Cr 0.68 Se, Cr 2 Se 3, and Cr 5 Se 8 .

Synthesis Analysis

Chromium selenide thin films have been produced via chemical bath deposition and thermal deposition (TD) technique under a vacuum pressure of 10 −5 mbar . The films are structurally, morphologically, optically and dielectrically characterized .Molecular Structure Analysis

Each compound of chromium selenide has a unique crystalline structure, meaning the ability to control the phase formation in effect controls the physical structures itself . Phases of Cr3Se4 and Cr2Se3 were successfully synthesized and subsequently analyzed with X-ray Diffraction and X-ray Photoelectron Spectroscopy methods .Physical And Chemical Properties Analysis

CrSe 2 thin films grown by TD technique exhibit optical excitations within direct and indirect allowed energy band gaps of 2.60 eV and 3.19 eV, respectively . The amorphous CrSe 2 thin films contained a wide range of exponential band distribution presented by Urbach energy width of 2.24 eV .Aplicaciones Científicas De Investigación

Optoelectronic Applications

Chromium Selenide thin films have been studied for their potential in optoelectronic applications . The films exhibit optical excitations within direct and indirect allowed energy band gaps of 2.60 eV and 3.19 eV, respectively . This makes them suitable for use in devices that operate on the interaction of light with electric fields.

High Dielectric Constant Materials

The thin films of Chromium Selenide produced by the thermal deposition technique have high dielectric constant values . This property is crucial in the fabrication of capacitors and various electronic devices.

Gigahertz and Terahertz Technology

Chromium Selenide thin films have shown promising features for applications in gigahertz and terahertz technology . The films exhibit terahertz cutoff frequency values in the range of 3.30–40.0 THz , making them suitable for high-frequency applications.

Semiconductor Applications

Chromium Selenide is a crystalline solid used as a semiconductor . Semiconductors are essential in the manufacture of electronic devices, including transistors, diodes, and integrated circuits.

Photo Optic Applications

Chromium Selenide is also used in photo optic applications . These applications involve the use of light to carry out certain processes or operations, such as in optical communication systems.

Fabrication of Devices

The presence of oxygen drives the composition of chromium to the preferred state, thus affecting the composition of selenium required to create a thermodynamically preferred compound . This mechanism for controlling phase formation assists in the development and fabrication of devices .

Mid-Infrared Optical Fiber Lasers

Chromium-doped Zinc Selenide fibers function as mid-infrared optical fiber lasers . This application is significant in telecommunications and medical technology.

Flexible Power Applications

Selenium-based compounds like Chromium Selenide have shown excellent thermoelectric properties, making them suitable for flexible power applications .

Safety and Hazards

Chromium selenide is toxic if swallowed or inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Chromium selenide (CrSe) is an inorganic compound that has been used in various applications, particularly in the field of optoelectronics . The primary targets of CrSe are the structures and systems where it is applied, such as semiconductor layers suitable for 6G and terahertz technology applications .

Mode of Action

CrSe interacts with its targets primarily through its physical and chemical properties. It exhibits optical excitations within direct and indirect allowed energy band gaps of 2.60 eV and 3.19 eV, respectively . Moreover, it has been observed that CrSe thin films grown by thermal deposition technique reveal high dielectric constant values up to 11.9 .

Biochemical Pathways

Selenium is required for the production of thyroid hormone-metabolizing enzymes and selenium supplementation is thought to improve the function of thyrocytes and immune cells

Pharmacokinetics

It’s known that crse thin films are deposited onto substrates by the thermal evaporation technique . This suggests that the compound can be manipulated and controlled in specific environments, which could have implications for its bioavailability in those contexts.

Result of Action

The result of CrSe’s action is largely dependent on its application. In optoelectronic applications, for example, CrSe thin films exhibit promising features such as high dielectric constant values and optical excitations within specific energy band gaps . These properties make CrSe a suitable material for use in advanced technology applications, such as 6G and terahertz technologies .

Action Environment

The action, efficacy, and stability of CrSe can be influenced by various environmental factors. For instance, the process of depositing CrSe thin films onto substrates is performed under a vacuum pressure , suggesting that the compound’s properties can be manipulated under specific environmental conditions. Furthermore, the structural and electronic properties of CrSe can transition due to annealing induced strong interfacial interaction .

Propiedades

IUPAC Name |

selanylidenechromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZCKRKEVWSRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrSe | |

| Record name | chromium(II) selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(II)_selenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014274 | |

| Record name | Chromium(II) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium selenide | |

CAS RN |

12053-13-3 | |

| Record name | Chromium selenide (CrSe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12053-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium selenide (CrSe) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012053133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium selenide (CrSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(II) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the common stoichiometries of Chromium Selenide?

A1: Research highlights several Chromium Selenide compositions, including CrSe2 [, , ], Cr2Se3 [, , , , ], Cr3Se4 [], Cr5Se8 [, ], and more complex forms like Cr2Sn3Se7 [] and Na0.34Cr1.15Se2 [].

Q2: What crystal structures have been observed in Chromium Selenide?

A2: Chromium Selenides exhibit structural diversity. Cr2Se3 adopts a rhombohedral structure [], while Cr3Se4 crystallizes in the monoclinic system []. Cr5Se8 also displays a monoclinic structure with alternating full and metal-deficient layers [, ]. Thin films of Chromium Selenide have been grown epitaxially with hexagonal symmetry [].

Q3: How does the structure of Chromium Selenide influence its properties?

A3: The structure significantly impacts electronic and magnetic behavior. For instance, monolayer CrSe2 exhibits antiferromagnetism, while monolayer Cr2Se3 demonstrates ferromagnetism with a Curie temperature around 200 K []. Additionally, the presence of Cr vacancies and their ordering in Cr2Se3 influences its electronic and thermal properties [].

Q4: What is the role of stoichiometry in determining the properties of Chromium Selenides?

A4: Stoichiometry plays a crucial role. Studies on Cr2+xSe3 demonstrate a shift from p-type to n-type conductivity with increasing Cr content [, ]. This control over conductivity is vital for potential applications in thermoelectric devices.

Q5: Can you elaborate on the bonding and local structure in amorphous Chromium Selenides?

A5: In amorphous CrS3 and CrSe3, EXAFS studies reveal Chromium coordinated by six Sulfur or Selenium atoms, respectively []. CrS3 is formulated as CrIII(S−12)1.5, while CrSe3 is proposed as CrIV(Se−12)Se−II, suggesting different oxidation states of Chromium in these materials [].

Q6: What types of magnetic ordering are observed in Chromium Selenides?

A6: Chromium Selenides display diverse magnetic properties. Depending on the specific composition and structure, they can exhibit antiferromagnetism [, , , ], ferromagnetism [, , ], or more complex magnetic ordering like helical spin structures [].

Q7: How does temperature affect the magnetic behavior of Chromium Selenides?

A7: Temperature significantly influences magnetic ordering. For example, Cr2Se3 exhibits an antiferromagnetic transition around 43 K [], while monolayer Cr2Se3 shows ferromagnetism below ~70 K []. Some Chromium Selenides also display magnetic transitions near room temperature, as observed in CrSe1.00, CrSe1.04, and CrSe1.07 with breaks in susceptibility at 279 K, 271 K, and 232 K, respectively [].

Q8: What is the role of doping on the magnetic properties of Chromium Selenides?

A8: Doping can significantly alter the magnetic behavior. For example, Ta-doped ZnCr2Se4 retains the antiferromagnetic order of the parent compound but shows a reduced second critical field (Hc2), suggesting a competition between antiferromagnetic and ferromagnetic interactions [].

Q9: What are the common methods for synthesizing Chromium Selenides?

A9: Various synthesis techniques have been employed, including:

- Molecular Beam Epitaxy (MBE): For controlled growth of thin films [, ].

- Chemical Vapor Deposition (CVD): For large-scale synthesis of 2D materials [].

- Hydrothermal Synthesis: For nanoparticle production [].

- Solid-State Reaction: For bulk material synthesis [, ].

- Chemical Transport Reactions: For single crystal growth [, , ].

Q10: How are Chromium Selenides characterized to understand their structure and properties?

A10: Common characterization techniques include:

- X-ray Diffraction (XRD): To determine crystal structure and phase purity [, , ].

- Scanning Electron Microscopy (SEM): To examine surface morphology and microstructure [, , ].

- Transmission Electron Microscopy (TEM): For high-resolution imaging of the microstructure [].

- X-ray Photoelectron Spectroscopy (XPS): To analyze elemental composition and chemical states [].

- Scanning Tunneling Microscopy (STM): To study surface topography and electronic properties at the atomic scale [].

- Magnetic Susceptibility Measurements: To investigate magnetic ordering and transitions [, , ].

- Electrical Resistivity Measurements: To determine conductivity type and temperature dependence [, ].

Q11: What are the potential applications of Chromium Selenides?

A11: Research suggests potential applications in various fields:

- Thermoelectrics: Cr2Se3 and its derivatives show promise for converting heat energy into electrical energy [, , ].

- Spintronics: The diverse magnetic properties of Chromium Selenides make them attractive for spintronic devices, exploiting the spin of electrons for information storage and processing [, ].

- Optoelectronics: Chromium selenide thin films exhibit semiconducting properties and optical activity, making them suitable for optoelectronic applications, potentially in solar cells and sensors [, ].

- Cryogenic Temperature Sensors: Cr-Se flakes show potential for sensitive temperature measurements at cryogenic temperatures [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.